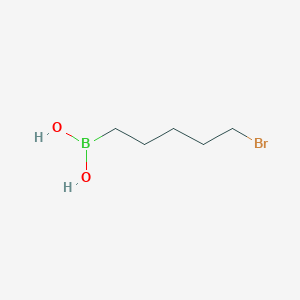

(5-Bromopentyl)boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-bromopentylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BBrO2/c7-5-3-1-2-4-6(8)9/h8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBNHBWNONFWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558817 | |

| Record name | (5-Bromopentyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120986-85-8 | |

| Record name | (5-Bromopentyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120986-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Bromopentyl)boronic acid chemical properties

An In-depth Technical Guide to (5-Bromopentyl)boronic acid

Introduction

This compound is a bifunctional organoboron compound featuring a terminal bromine atom and a boronic acid group. This structure makes it a valuable reagent in organic synthesis, particularly in the construction of more complex molecules. The boronic acid moiety serves as a versatile handle for various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, while the bromo-functionalized alkyl chain allows for subsequent nucleophilic substitution or other transformations.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers in chemistry and drug development.

Core Chemical Properties

This compound is typically a powder at room temperature and requires specific storage conditions to ensure its stability.

| Property | Data | Reference |

| CAS Number | 120986-85-8 | [4][5][6] |

| Molecular Formula | C₅H₁₂BBrO₂ | [4][5][6] |

| Molecular Weight | 194.86 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Physical Form | Powder | |

| Purity | ≥95% | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5][6] |

| SMILES Code | OB(O)CCCCCBr | [5][6] |

| InChI Key | RCBNHBWNONFWHR-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

3.1. Hazard Identification

-

Hazard Statements:

3.2. Recommended Handling Protocol Safe handling is crucial when working with this compound. The following workflow outlines the necessary precautions from receipt to disposal.

3.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][9]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Experimental Protocols & Reactivity

4.1. General Synthesis of Alkylboronic Acids While a specific protocol for this compound is not detailed in the provided results, a general and widely used method for synthesizing alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis.

Methodology:

-

Grignard Formation: The corresponding Grignard reagent, 5-bromopentylmagnesium bromide, is prepared by reacting 1,5-dibromopentane with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Reaction with Borate: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, such as trimethyl borate, at low temperatures (typically -78 °C) to prevent over-addition.

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final this compound.

-

Purification: The product is then extracted from the aqueous layer using an organic solvent and purified, typically by column chromatography or recrystallization.

4.2. Reactivity and Key Applications Boronic acids are exceptionally useful intermediates in organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions.[1][2]

4.2.1. Suzuki-Miyaura Cross-Coupling This is the most prominent application of boronic acids, enabling the formation of carbon-carbon bonds.[1][3] this compound can react with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. 120986-85-8|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.es [fishersci.es]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (5-Bromopentyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for (5-Bromopentyl)boronic acid, a valuable building block in organic chemistry and drug discovery. The synthesis primarily proceeds through the formation of its pinacol ester, 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by hydrolysis. The two main strategies for creating the key carbon-boron bond are the Miyaura borylation and the Grignard reaction.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved via a two-step process:

-

Formation of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This intermediate can be synthesized from 1,5-dibromopentane using either a palladium-catalyzed Miyaura borylation or by forming a Grignard reagent followed by reaction with a boronic ester.

-

Hydrolysis to this compound: The pinacol protecting group is then removed under acidic conditions to yield the final product.

Below are detailed experimental protocols for these key transformations.

Experimental Protocols

Method 1: Miyaura Borylation for the Synthesis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This method involves the palladium-catalyzed cross-coupling of 1,5-dibromopentane with bis(pinacolato)diboron.[1][2][3]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 1,5-Dibromopentane | 229.99 | 1.69 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | - |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | - |

| Potassium Acetate (KOAc) | 98.14 | - |

| 1,4-Dioxane | 88.11 | 1.03 |

| Hexanes | - | ~0.66 |

| Ethyl Acetate | 88.11 | 0.902 |

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1,5-dibromopentane (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity | >95% (by GC) |

Method 2: Grignard Reaction for the Synthesis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol involves the formation of a Grignard reagent from 1,5-dibromopentane and its subsequent reaction with an electrophilic boron source.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 1,5-Dibromopentane | 229.99 | 1.69 |

| Magnesium Turnings | 24.31 | - |

| Iodine | 253.81 | - |

| Triisopropyl borate | 188.08 | 0.815 |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.06 | 0.912 |

| Pinacol | 118.17 | - |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 |

| Saturated Ammonium Chloride Solution | - | - |

| Diethyl Ether | 74.12 | 0.713 |

Procedure:

-

Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere with a crystal of iodine.

-

Add a solution of 1,5-dibromopentane (1.0 eq) in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, cool a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) in anhydrous THF to -78 °C.[4]

-

Slowly add the prepared Grignard reagent to the boronic ester solution while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 50-70% |

| Purity | >95% (by GC) |

Method 3: Hydrolysis of 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This final step deprotects the boronic acid.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 278.04 | - |

| Acetone | 58.08 | 0.791 |

| Water | 18.02 | 1.00 |

| Hydrochloric Acid (2 M) | 36.46 | - |

| Diethyl Ether | 74.12 | 0.713 |

Procedure:

-

Dissolve 2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a mixture of acetone and water.

-

Add 2 M hydrochloric acid and stir the mixture vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound, which may be a white solid or a viscous oil. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity | >97% (by NMR) |

Characterization Data

2-(5-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ 3.40 (t, J = 6.8 Hz, 2H) | δ 83.1, 34.0, 32.5, 31.8, 24.8, 22.5 |

| δ 1.87 (quint, J = 7.2 Hz, 2H) | |

| δ 1.45-1.35 (m, 4H) | |

| δ 1.24 (s, 12H) | |

| δ 0.79 (t, J = 7.6 Hz, 2H) |

This compound:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ 3.41 (t, J = 6.8 Hz, 2H) | δ 33.9, 32.4, 31.7, 22.4 |

| δ 1.88 (quint, J = 7.2 Hz, 2H) | |

| δ 1.48-1.38 (m, 4H) | |

| δ 0.81 (t, J = 7.6 Hz, 2H) |

Note: The boronic acid protons (-OH) may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic procedures described.

References

(5-Bromopentyl)boronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-bromopentyl)boronic acid. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this reagent in their work. This document details the intrinsic stability of this compound, factors influencing its degradation, recommended storage and handling procedures, and methodologies for stability assessment.

Core Concepts: Stability of this compound

This compound, like other alkyl boronic acids, is susceptible to degradation through several pathways. Understanding these pathways is critical for its proper handling and storage. The primary degradation routes include hydrolysis, oxidation, and protodeboronation. Boronic acids are known to be sensitive to environmental factors such as moisture, heat, and light, which can accelerate these degradation processes.

Proper storage is paramount to maintain the chemical integrity of this compound. Key recommendations include storage at refrigerated or freezer temperatures, under an inert atmosphere, and in tightly sealed containers to protect from moisture.

Quantitative Stability Data

While specific quantitative long-term stability data for this compound is not extensively available in peer-reviewed literature, the following tables summarize general stability information for boronic acids, which can serve as a guideline.

Table 1: Recommended Storage Conditions and Incompatibilities

| Parameter | Recommended Condition | Incompatible Materials |

| Storage Temperature | Refrigerated (2-8 °C) for short-term storage. Freezer (-20 °C) for long-term storage.[1] | Strong oxidizing agents, Strong acids.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1][2] | - |

| Moisture | Store in a dry, well-ventilated place. Avoid exposure to moisture.[2][3] | Water, Moist air. |

| Container | Tightly closed container. | - |

Table 2: General Degradation Profile under Stress Conditions

| Stress Condition | Potential Degradation Pathway | Expected Outcome |

| Acidic (e.g., 0.1 M HCl) | Protodeboronation, Hydrolysis | Cleavage of the C-B bond to form 1-bromopentane and boric acid. |

| Basic (e.g., 0.1 M NaOH) | Protodeboronation, Formation of boronate salts | Degradation may be accelerated depending on pH and temperature. |

| Oxidative (e.g., 3% H₂O₂) | Oxidative Deboronation | Oxidation of the boronic acid to the corresponding alcohol (5-bromo-1-pentanol) and boric acid.[1] |

| Thermal (e.g., >40 °C) | Dehydration, Decomposition | Potential for formation of boroxines (anhydrides of boronic acids) and other decomposition products. |

| Photolytic (UV/Vis light) | Photodegradation | Potential for radical-mediated degradation pathways. |

Key Degradation Pathways

The primary chemical degradation pathways for this compound are illustrated below. These reactions lead to the loss of the boronic acid functionality and the formation of impurities.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectroscopic Analysis of (5-Bromopentyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (5-bromopentyl)boronic acid (CAS No: 120986-85-8). Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this document presents predicted data based on established principles of spectroscopic analysis and data from analogous alkylboronic acids. It serves as a practical reference for researchers in synthesis, quality control, and drug development.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₅H₁₂BBrO₂

-

Molecular Weight: 194.86 g/mol

-

Structure:

Predicted Spectral Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet (t) | 2H | Br-CH₂ -CH₂- |

| ~1.85 | Quintet (p) | 2H | Br-CH₂-CH₂ -CH₂- |

| ~1.50 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-B |

| ~1.35 | Multiplet (m) | 2H | -CH₂-CH₂ -B(OH)₂ |

| ~0.78 | Triplet (t) | 2H | -CH₂ -B(OH)₂ |

| ~4.5-6.0 | Broad Singlet (br s) | 2H | -B(OH )₂ |

Note: The protons on the hydroxyl groups are exchangeable and may appear as a very broad signal or not be observed, depending on the solvent and water content.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~33.8 | Br-C H₂- |

| ~32.4 | Br-CH₂-C H₂- |

| ~31.5 | -C H₂-CH₂-B |

| ~24.5 | -CH₂-C H₂-B |

| ~20 (broad) | -C H₂-B(OH)₂ |

Note: The carbon atom directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases may not be detected at all.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | B-OH (Boronic Acid) |

| 2950-2850 | Strong | C-H Stretch | Alkyl (CH₂) |

| ~1465 | Medium | C-H Bend | Alkyl (CH₂) |

| ~1350 | Strong | B-O Stretch | B-O |

| 650-550 | Medium-Strong | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Identity | Notes |

| 194/196 | [M]⁺ | Molecular ion peak, showing characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |

| 176/178 | [M-H₂O]⁺ | Loss of a water molecule. |

| 158/160 | [M-2H₂O]⁺ | Loss of two water molecules. |

| 115 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| 43 | [C₅H₈B]⁺ | Further fragmentation of the pentylboronic fragment. |

Note: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic anhydrides (boroxines), which may appear as higher mass ions in the spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Apply a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and reference it to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation: As the compound is a powder, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Acquisition (EI Mode):

-

Introduce the sample via a direct insertion probe or through a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak, paying close attention to the isotopic pattern of bromine. Identify major fragment ions to aid in structural confirmation.

Workflow and Logical Diagrams

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectral analysis.

(5-Bromopentyl)boronic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (5-Bromopentyl)boronic acid in organic solvents. A thorough review of scientific literature and technical data sheets indicates a notable absence of specific quantitative solubility data for this compound in the public domain. Consequently, this document focuses on delivering robust experimental protocols to enable researchers to determine solubility in their specific applications. Furthermore, it discusses general solubility trends for analogous boronic acid compounds to guide solvent selection.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound, despite the current lack of specific solubility data in published literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 120986-85-8 | [1] |

| Molecular Formula | C₅H₁₂BBrO₂ | [1] |

| Molecular Weight | 194.86 g/mol | |

| Appearance | Powder/Solid | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Solubility Data

General Solubility Characteristics of Boronic Acids

While specific data for this compound is unavailable, general trends for boronic acids can provide initial guidance for solvent selection. Boronic acids generally exhibit increased solubility in polar organic solvents.[3] Studies on compounds like phenylboronic acid have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4] The esterification of boronic acids also tends to enhance their solubility in organic solvents compared to the parent acids.[5]

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, two primary methods are recommended: the dynamic (synthetic) method and the isothermal shake-flask method.

Dynamic (Synthetic) Method

This method involves the visual or instrumental observation of the dissolution of the solid upon controlled heating.[3][5]

Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the solid phase completely disappears is recorded as the solubility temperature for that specific concentration.

Apparatus:

-

Controlled temperature bath with a programmable heating rate

-

Magnetic stirrer and stir bars

-

Analytical balance (precision of at least 0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Luminance probe or a device for visual inspection

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.[5]

-

Measurement: Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[5]

-

Monitor the solution's turbidity. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear solution.[5]

-

Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Isothermal Shake-Flask Method (OECD 105)

This method is considered the "gold standard" for determining solubility and involves creating a saturated solution at a constant temperature.[3]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Flasks with low-adsorption properties

-

Validated analytical method (e.g., HPLC-UV, GC)

-

Syringe filters for sample separation

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.[3]

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A minimum of three flasks should be prepared for reproducibility.[3]

-

Phase Separation: Allow the flasks to stand in the bath to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a suitable filter.

-

Analysis: Determine the concentration of the dissolved this compound in the sample using a validated analytical method.

-

Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL.[3]

Visualizations

The following diagrams illustrate the logical workflows for the described experimental protocols.

Caption: Logical workflow for the dynamic method of solubility determination.

Caption: Logical workflow for the isothermal shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible sources, this guide provides the essential tools for researchers to make informed decisions and conduct their own solubility assessments. The general solubility characteristics of related boronic acids offer a starting point for solvent selection, and the detailed experimental protocols for the dynamic and shake-flask methods provide a clear path for obtaining precise and reliable solubility data. The generation of such data would be a valuable contribution to the scientific community, aiding in the broader application of this important synthetic building block.

References

Navigating the Safe Handling of (5-Bromopentyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopentyl)boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like many organoboron compounds, it presents a unique set of hazards that necessitate stringent safety protocols. This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions and experimental protocols to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Hazard Statements: H315, H319, H335

Signal Word: Warning

The following table summarizes the key hazard information:

| Hazard Class | GHS Classification | Description |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation.[2] |

Prudent Safety Precautions and Personal Protective Equipment (PPE)

A multi-layered approach to safety is crucial when handling this compound. This includes a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of the chemical.[6][7]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound:

| PPE Category | Recommended Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with a face shield.[3][7] | Protects against splashes and dust that can cause serious eye damage. |

| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[7] |

| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[3] | Minimizes skin contact and protects from potential splashes. |

| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges should be used if working outside a fume hood or if dust generation is unavoidable.[3][5][6] | Essential for preventing inhalation of harmful dust or aerosols. |

Experimental Protocols for Safe Handling

Adherence to standardized experimental protocols is paramount to mitigating the risks associated with this compound.

General Handling Procedures

-

Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

-

Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[8]

-

Weighing: If possible, weigh the compound in a fume hood or a ventilated enclosure.

-

Transfers: Use appropriate tools such as spatulas or powder funnels for transfers to minimize dust dispersion.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

-

Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere in a freezer at temperatures below -20°C.

Spill and Waste Disposal

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[12] Sweep up the material, place it in a suitable container for disposal, and clean the affected area thoroughly.[9]

-

Waste Disposal: Dispose of waste materials in accordance with federal, state, and local regulations.[6] Do not allow the product to enter drains.[7][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][13][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][13][15] If skin irritation persists, get medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13][15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[16] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Caption: Logical workflow for handling this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 5-Bromopentyl acetate | C7H13BrO2 | CID 85140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. staging.keyorganics.net [staging.keyorganics.net]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

The Core Mechanism of Boronic Acid Reactivity in Cross-Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a detailed exploration of the core mechanistic principles governing the reactivity of boronic acids in this Nobel Prize-winning transformation. Understanding these intricacies is paramount for reaction optimization, troubleshooting, and the rational design of novel synthetic methodologies in pharmaceutical and materials science research.

The Canonical Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle revolving around a palladium center, which orchestrates the coupling of an organohalide and an organoboron species.[1][2][3] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Act I: Oxidative Addition

The cycle commences with the oxidative addition of an organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate, often referred to as the oxidative addition complex.[1][3] The reactivity of the organohalide in this step generally follows the trend I > OTf > Br > Cl, with aryl and vinyl halides being common substrates.[1][3] Electron-withdrawing groups on the organohalide can accelerate this step, while electron-donating groups may retard it. The nature of the phosphine ligand on the palladium catalyst also plays a crucial role; electron-rich and bulky ligands are known to promote oxidative addition.[2]

Act II: Transmetalation - The Heart of the Reaction

Transmetalation is the pivotal step where the organic moiety from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide or another leaving group.[1] This process is not spontaneous and requires the activation of the boronic acid by a base. The precise mechanism of this activation has been a subject of extensive research, with two primary pathways proposed.

-

The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (R²B(OH)₃⁻). This "ate" complex then reacts with the arylpalladium(II) halide complex.[4]

-

The Oxo-Palladium Pathway: Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex. This intermediate then undergoes transmetalation with the neutral boronic acid.[4][5]

Kinetic studies have provided compelling evidence that for many common Suzuki-Miyaura reaction conditions (e.g., using aqueous carbonate or phosphate bases), the oxo-palladium pathway is the dominant route for transmetalation.[4][5]

Act III: Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired carbon-carbon bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1] For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. Bulky ligands on the palladium catalyst can promote this step by increasing steric strain.[2]

The Multifaceted Role of the Base

The choice of base is a critical parameter in the Suzuki-Miyaura reaction, significantly influencing reaction rates and yields. As discussed, the primary role of the base is to facilitate transmetalation. However, the base can also influence other aspects of the reaction, such as the stability of the catalyst and the prevalence of side reactions. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF). The optimal base is highly dependent on the specific substrates, solvent, and catalyst system employed.

Key Experimental Data for Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling is highly sensitive to the choice of reactants and reaction conditions. The following tables summarize quantitative data on the effects of different boronic acids, bases, and ligands on reaction outcomes.

Relative Reactivity of Boronic Acids

The structure of the boronic acid has a significant impact on the rate of transmetalation.

| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |

| Primary Alkyl | Ethylboronic Acid | 1.0 | Transmetalation can be the rate-limiting step. |

| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric hindrance slows transmetalation. |

| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally faster transmetalation than alkylboronic acids. |

| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate transmetalation. |

| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease nucleophilicity and slow transmetalation. |

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.[1]

Comparison of Common Bases

The choice of base can dramatically affect the reaction yield.

| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 92 |

| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 88 |

| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 95 |

| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 91 |

| Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 2 | 45 |

Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), base (2.0 mmol), Toluene/H₂O (10:1).[6]

Influence of Phosphine Ligands

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

| Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| None | 4-Bromoacetophenone | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |

| SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| XPhos | 2-Chlorotoluene | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 92 |

| RuPhos | 4-Chloroanisole | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | 98 |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]

Visualizing the Mechanistic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways and relationships in the Suzuki-Miyaura cross-coupling reaction.

Common Side Reactions

While highly efficient, the Suzuki-Miyaura reaction is not without potential side reactions that can impact yield and purity.

-

Protodeboronation: This is the protonolysis of the carbon-boron bond of the boronic acid, leading to the formation of an arene (R²-H) and boric acid.[5][7] This side reaction is often promoted by aqueous basic conditions and elevated temperatures. The propensity for protodeboronation is highly dependent on the electronic nature of the boronic acid.[5]

-

Homocoupling: The coupling of two boronic acid molecules (to form R²-R²) or two organohalide molecules (to form R¹-R¹) can occur, particularly at high catalyst loadings or in the presence of oxidants.

-

Dehalogenation: The organohalide can undergo reduction to the corresponding arene (R¹-H).

-

β-Hydride Elimination: When using alkylboronic acids with β-hydrogens, β-hydride elimination from the alkylpalladium intermediate can occur, leading to the formation of an alkene.

Detailed Experimental Protocols

Reproducibility and the ability to conduct mechanistic studies are crucial for advancing the field. The following are representative protocols for key experiments.

Protocol for Kinetic Analysis of a Suzuki-Miyaura Reaction by HPLC

Objective: To determine the initial reaction rate of the coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene, 1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., PPh₃, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Solvent (e.g., Toluene/H₂O, 10:1, 11 mL)

-

Internal standard (e.g., dodecane)

-

Reaction vessel (e.g., Schlenk tube)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Internal Standard Addition: Add the degassed solvent mixture and the internal standard via syringe.

-

Reaction Initiation: Place the Schlenk tube in a preheated oil bath at the desired temperature and begin vigorous stirring. This is time zero.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture via syringe and quench it in a vial containing a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.

-

Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

-

Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Protocol for a Deuterium Labeling Crossover Experiment

Objective: To probe whether the reductive elimination step is intramolecular or intermolecular.

Materials:

-

Two different arylpalladium(II) halide complexes, one with deuterated aryl groups (e.g., [(dppf)Pd(C₆D₅)(I)]) and one with non-deuterated aryl groups (e.g., [(dppf)Pd(C₆H₅)(I)]).

-

An appropriate solvent (e.g., THF-d₈).

-

NMR tube.

Procedure:

-

Preparation of Reactants: Synthesize the deuterated and non-deuterated arylpalladium(II) halide complexes.

-

Reaction Setup: In an inert atmosphere glovebox, dissolve an equimolar mixture of the deuterated and non-deuterated complexes in the deuterated solvent in an NMR tube.

-

Reaction Monitoring: Monitor the reaction at room temperature or upon gentle heating by ¹H and ²H NMR spectroscopy.

-

Product Analysis: Analyze the biaryl products formed. The exclusive formation of C₁₂D₁₀ and C₁₂H₁₀ with no C₁₂H₅D₅ indicates that the reductive elimination is an intramolecular process. The formation of C₁₂H₅D₅ would suggest an intermolecular pathway involving aryl group scrambling between palladium centers.[1][3]

Synthesis of a Representative Arylpalladium(II) Halide Precatalyst: [(IPr)Pd(cinnamyl)Cl]

Objective: To synthesize a well-defined Pd(II) precatalyst for use in mechanistic studies or catalytic reactions.

Materials:

-

[Pd(cinnamyl)Cl]₂

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Potassium tert-butoxide (KOtBu)

-

Toluene

-

Pentane

Procedure:

-

Reaction Setup: In a glovebox, charge a Schlenk flask with [Pd(cinnamyl)Cl]₂ and IPr·HCl.

-

Solvent Addition: Add toluene to the flask.

-

Base Addition: Slowly add a solution of KOtBu in toluene to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for the specified time.

-

Workup: Filter the reaction mixture through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and wash the resulting solid with pentane to afford the purified [(IPr)Pd(cinnamyl)Cl] complex.

This in-depth guide provides a foundational understanding of the mechanism of boronic acid reactivity in Suzuki-Miyaura cross-coupling. For researchers, scientists, and drug development professionals, a firm grasp of these principles is essential for the successful application and innovation of this powerful synthetic tool.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Characterization of Alkylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylboronic acids, a class of organoboron compounds characterized by a boron atom bonded to an alkyl group and two hydroxyl groups, are of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, and their role in the development of sensors and therapeutic agents necessitate a thorough understanding of their structural features. This technical guide provides a comprehensive overview of the principal analytical techniques employed for the structural characterization of simple alkylboronic acids, focusing on methylboronic acid, ethylboronic acid, and n-butylboronic acid as representative examples.

Core Structural Features

Alkylboronic acids possess a trigonal planar geometry around the sp²-hybridized boron atom. This configuration, with bond angles approximating 120°, leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid. In the solid state, alkylboronic acids typically form dimeric structures or extended hydrogen-bonded networks through intermolecular interactions between their hydroxyl groups. This propensity for self-association can influence their physical properties and reactivity.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths and angles.

Quantitative Data from X-ray Crystallography

The following tables summarize the key structural parameters for methylboronic acid and n-butylboronic acid as determined by X-ray crystallography. As of the writing of this guide, a single-crystal X-ray structure for ethylboronic acid is not publicly available.

Table 1: Crystallographic Data for Methylboronic Acid

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-B | 1.55 - 1.59 |

| B-O | 1.36 - 1.38 | |

| Bond Angles (°) | O-B-O | ~118 |

| C-B-O | ~121 |

Table 2: Crystallographic Data for n-Butylboronic Acid [1]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | B-O1 | 1.3672 |

| B-O2 | 1.3795 | |

| Bond Angles (°) | O1-B-O2 | 116.048 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the alkylboronic acid suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent, or by slow cooling of a hot, saturated solution. The ideal crystal should be clear, without cracks or defects, and typically between 0.1 and 0.3 mm in each dimension.

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The initial structural model is then refined to best fit the experimental data.

Experimental Workflow for Single-Crystal X-ray Diffraction

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (5-Bromopentyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. These attributes have made the Suzuki coupling an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of (5-bromopentyl)boronic acid with various aryl halides. The resulting 1-aryl-5-bromopentane derivatives can be further functionalized, or if the bromo- group is replaced by another aryl group, it leads to the formation of 1,5-diarylpentanes. Diarylpentanoids, a class of compounds featuring two aromatic rings linked by a five-carbon chain, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include antitumor, anti-infective, antioxidant, anti-inflammatory, and neuroprotective properties, making the 1,5-diarylpentane scaffold a promising starting point for the development of new therapeutic agents.[1][2][3]

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl bromides. The data presented is based on established protocols for the Suzuki coupling of unactivated alkylboronic acids and should be considered as a starting point for optimization.

Table 1: Key Parameters for Suzuki Coupling of this compound

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is often used in combination with a phosphine ligand. |

| Ligand | P(t-Bu)₂Me or SPhos | Bulky, electron-rich phosphine ligands are crucial for the coupling of alkylboronic acids. |

| Base | KOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is generally required. |

| Solvent | tert-Amyl alcohol or Toluene/Water | Anhydrous conditions with an alcohol solvent or biphasic conditions can be effective. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, but heating may be required for less reactive substrates. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Table 2: Exemplary Suzuki Coupling Reactions with this compound and Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₂Me (4) | KOt-Bu (1.5) | tert-Amyl alcohol | RT | 18 | 85-95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 16 | 80-90 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | P(t-Bu)₂Me (4) | KOt-Bu (1.5) | tert-Amyl alcohol | RT | 20 | 82-92 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 24 | 75-85 |

Note: Yields are illustrative and may vary based on the specific substrate and reaction conditions.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an aryl bromide. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Room Temperature Suzuki Coupling in tert-Amyl Alcohol

This protocol is adapted from the work of Fu and co-workers for the coupling of unactivated alkyl electrophiles.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Methyldi-tert-butylphosphine (P(t-Bu)₂Me, 4 mol%)

-

Potassium tert-butoxide (KOt-Bu, 1.5 equiv)

-

Anhydrous tert-amyl alcohol

-

Anhydrous diethyl ether or ethyl acetate for workup

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add potassium tert-butoxide (1.5 equiv).

-

Catalyst and Solvent Addition: In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and P(t-Bu)₂Me (4 mol%) in anhydrous tert-amyl alcohol. Add the required volume of this catalyst solution to the reaction flask via syringe. Add additional anhydrous tert-amyl alcohol to achieve the desired concentration (typically 0.1-0.5 M).

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired 1-aryl-5-bromopentane derivative.

Protocol 2: Suzuki Coupling in a Biphasic Toluene/Water System

This protocol is a more traditional approach that can be effective for a range of substrates.

Materials:

-

This compound (1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

SPhos (3 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene

-

Degassed water

-

Ethyl acetate for workup

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%). Add toluene and degassed water (typically in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to afford the pure 1-aryl-5-bromopentane product.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A general workflow for the Suzuki coupling experiment.

Applications in Drug Discovery

The synthesis of 1,5-diarylpentanes via the Suzuki coupling of this compound derivatives opens avenues for the discovery of novel therapeutic agents. The 1,5-diarylpentane scaffold is a key structural motif in a class of natural and synthetic compounds known as diarylpentanoids. These compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs.

-

Antitumor Activity: Many diarylpentanoids have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1]

-

Anti-inflammatory Properties: Several diarylpentanoids exhibit significant anti-inflammatory activity by modulating inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. This makes them potential leads for the treatment of inflammatory diseases.[2]

-

Neuroprotective Effects: The antioxidant and anti-inflammatory properties of some diarylpentanoids contribute to their neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases.[2][3]

-

Anti-infective Agents: Diarylpentanoids have also been investigated for their antibacterial, antifungal, and antiviral activities, offering a potential source of new antimicrobial agents.[2][3]

The Suzuki coupling protocol described herein provides a versatile and efficient method for accessing a library of novel 1,5-diarylpentane derivatives. By varying the aryl halide coupling partner, researchers can systematically explore the structure-activity relationships (SAR) of this important class of molecules, paving the way for the identification of new drug candidates with improved potency and selectivity.

References

Application Notes and Protocols for (5-Bromopentyl)boronic Acid as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopentyl)boronic acid is a versatile bifunctional linker that offers a valuable tool for the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents. This linker possesses two distinct reactive moieties: a terminal bromine atom and a boronic acid group. The bromine atom is susceptible to nucleophilic substitution, allowing for the attachment of various molecules, while the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions or form reversible covalent bonds with diols, such as those found on glycoproteins. This dual reactivity enables the sequential and controlled conjugation of different molecular entities, providing a modular approach to the construction of multifunctional molecules.

These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in the synthesis of bifunctional molecules.

Applications

The unique structure of this compound allows for its use in a variety of applications in drug discovery and chemical biology:

-

PROTAC Synthesis: As a flexible alkyl linker, it can be used to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand. The sequential nature of the reactions at the bromo and boronic acid ends allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.

-

Bioconjugation: The boronic acid moiety can form boronate esters with diol-containing biomolecules, such as glycoproteins on the cell surface. This allows for the targeted delivery of payloads, such as drugs or imaging agents, to specific cells or tissues.

-

Synthesis of Heterobifunctional Molecules: The orthogonal reactivity of the bromo and boronic acid groups enables the synthesis of a wide range of bifunctional molecules for various applications in materials science and medicinal chemistry.

-

Drug Delivery Systems: The ability of boronic acids to interact with diols can be exploited to create stimuli-responsive drug delivery systems that release their cargo in specific biological environments.

Experimental Protocols

Note: It is often advantageous to protect the boronic acid as a pinacol ester during reactions involving the bromo group to prevent potential side reactions. The pinacol ester can be deprotected under mild acidic conditions when the boronic acid functionality is required. For simplicity, the following protocols will address the reactivity of each functional group.

Protocol 1: Nucleophilic Substitution at the Bromo Terminus

This protocol describes a general procedure for the conjugation of a molecule containing a nucleophilic group (e.g., an amine or a phenol) to the bromo- end of this compound pinacol ester. This is a common first step in the synthesis of a bifunctional molecule where the boronic acid is intended for a subsequent reaction.

Reaction Scheme:

Materials:

-

This compound pinacol ester

-

Molecule of interest with a nucleophilic group (e.g., amine, phenol)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the molecule of interest (1.0 eq) and the chosen base (1.5 - 2.0 eq).

-

Add the anhydrous solvent to dissolve the reactants.

-

Add this compound pinacol ester (1.1 - 1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Quantitative Data (Representative):

| Reactant 1 (Nucleophile) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pomalidomide | K₂CO₃ | DMF | 80 | 12 | 75-85 |

| 4-Hydroxybenzaldehyde | Cs₂CO₃ | ACN | 60 | 8 | 80-90 |

| Aniline | DIPEA | DMF | 25 | 24 | 60-70 |

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Boronic Acid Terminus

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with the boronic acid moiety of the linker, after the bromo- end has been functionalized.

Reaction Scheme:

Materials:

-

Functionalized pentylboronic acid (from Protocol 1, after deprotection of the pinacol ester if necessary)

-

Aryl or heteroaryl halide (e.g., bromide, iodide) or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the functionalized pentylboronic acid (1.0 eq), the aryl/heteroaryl halide (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (2-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final bifunctional molecule.

Quantitative Data (Representative for Alkylboronic Acids):

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 70-85 |

| 1-Iodonaphthalene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 75-90 |

| 2-Chloropyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 60-75 |

Protocol 3: Boronate Ester Formation for Bioconjugation

This protocol outlines a general method for the conjugation of a molecule functionalized with this compound to a diol-containing biomolecule, such as a glycoprotein. This reaction is typically reversible.

Reaction Scheme:

Materials:

-

Functionalized pentylboronic acid conjugate

-

Diol-containing biomolecule (e.g., glycoprotein, antibody)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO, if necessary to dissolve the boronic acid conjugate)

-

Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

-

Dissolve the diol-containing biomolecule in the aqueous buffer to a desired concentration (e.g., 1-5 mg/mL).

-

Prepare a stock solution of the functionalized pentylboronic acid conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the boronic acid conjugate solution to the biomolecule solution with gentle mixing. A typical molar excess of the boronic acid conjugate is 10-100 fold, but the optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

-

The extent of conjugation can be analyzed by methods such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.

-

For purification, size-exclusion chromatography can be used to remove the excess unconjugated small molecule.

Quantitative Data (Representative):

-

The efficiency of boronate ester formation is highly dependent on the specific biomolecule, the accessibility of the diol, and the reaction conditions.

-

Binding affinities (Kd) for boronic acid-diol interactions are typically in the millimolar to micromolar range.

-

Conjugation efficiency can be assessed by comparing the amount of conjugated versus unconjugated biomolecule using analytical techniques.

Visualizations

Applications of (5-Bromopentyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

(5-Bromopentyl)boronic acid is a versatile bifunctional molecule increasingly recognized for its potential in medicinal chemistry. Its unique structure, featuring a terminal bromine atom and a boronic acid moiety connected by a five-carbon alkyl chain, allows for its application as a linker in targeted therapies, a component in the development of advanced imaging agents, and a targeting ligand in drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase to the target protein.[1][2][] The alkyl chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand, a critical factor for the formation of a stable and productive ternary complex.[1]

The terminal bromine atom allows for straightforward nucleophilic substitution reactions with amine or thiol groups present on an E3 ligase ligand, such as thalidomide or its analogs. The boronic acid group can be utilized in several ways: it can be coupled to a protein of interest (POI) ligand, or it can be further functionalized.

Quantitative Data Summary: PROTAC Efficacy

The following table summarizes representative data for PROTACs utilizing alkyl-based linkers, demonstrating the impact of linker length and composition on degradation efficiency. While specific data for PROTACs derived from this compound is not extensively published, these values provide a benchmark for expected performance.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC-A | BRD4 | Pomalidomide | 12 | 50 | >90 | HeLa |

| PROTAC-B | TBK1 | Lenalidomide | 15 | 3 | 96 | MM.1S |